6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one
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Overview
Description
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a chromen-2-one core with dimethyl substitutions at positions 6 and 7, and a 3-methyl-1-benzofuran-2-yl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 6,7-dimethyl-4-hydroxycoumarin with 3-methyl-2-benzofuran-1-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one: Lacks the dimethyl substitutions at positions 6 and 7.
6,7-dimethyl-2H-chromen-2-one: Lacks the 3-methyl-1-benzofuran-2-yl group at position 4.
4-(1-benzofuran-2-yl)-2H-chromen-2-one: Lacks the methyl substitution on the benzofuran moiety.
Uniqueness
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both the dimethyl groups and the benzofuran moiety may enhance its interactions with molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
6,7-dimethyl-4-(3-methyl-1-benzofuran-2-yl)chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-8-15-16(10-19(21)22-18(15)9-12(11)2)20-13(3)14-6-4-5-7-17(14)23-20/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORSZFHJMUAKBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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